tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a methoxy-oxopropanoyl moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl 3-(3-methoxy-3-oxopropanoyl)propanoate under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by column chromatography or recrystallization.
Chemical Reactions Analysis
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric site of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting the biochemical pathways in which the enzyme is involved .
Comparison with Similar Compounds
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 3-(3-methoxy-3-oxopropanoyl)-piperidine-1-carboxylate: This compound has a similar structure but contains a piperidine ring instead of a pyrrolidine ring.
tert-Butyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate: This compound also contains a piperidine ring but differs in the position of the methoxy-oxopropanoyl group.
tert-Butyl 3-oxopiperazine-1-carboxylate: This compound contains a piperazine ring and is used in similar applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-(3-methoxy-3-oxopropanoyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-5-9(8-14)10(15)7-11(16)18-4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCSCDOENDCHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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